molecular formula C5H7ClN2O B8227499 5-Methylpyridazin-3-ol hydrochloride CAS No. 1260667-55-7

5-Methylpyridazin-3-ol hydrochloride

Cat. No.: B8227499
CAS No.: 1260667-55-7
M. Wt: 146.57 g/mol
InChI Key: ZOAGLVTXTQCXGX-UHFFFAOYSA-N
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Description

5-Methylpyridazin-3-ol hydrochloride is a pyridazine derivative characterized by a hydroxyl group at position 3, a methyl group at position 5, and a hydrochloride salt. Pyridazine derivatives are heterocyclic compounds with two adjacent nitrogen atoms in a six-membered ring, which confer unique electronic and steric properties. The hydrochloride salt enhances solubility and stability, making such compounds valuable in pharmaceutical and agrochemical applications .

Properties

IUPAC Name

4-methyl-1H-pyridazin-6-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O.ClH/c1-4-2-5(8)7-6-3-4;/h2-3H,1H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOAGLVTXTQCXGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NN=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260667-55-7
Record name 3(2H)-Pyridazinone, 5-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260667-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylpyridazin-3-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-Methylpyridazin-3-ol.

    Reaction with Hydrochloric Acid: The 5-Methylpyridazin-3-ol is then reacted with hydrochloric acid to form the hydrochloride salt.

The reaction conditions often involve the use of solvents such as water or organic solvents like alcohols and ethers. The reaction is typically carried out at room temperature or under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Methylpyridazin-3-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methylpyridazin-3-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Methylpyridazin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural analogues of 5-methylpyridazin-3-ol hydrochloride, focusing on substituent positions, molecular properties, and synthesis pathways:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties References
5-Chloro-6-phenylpyridazin-3(2H)-one Cl (C5), Ph (C6) C10H7ClN2O 206.63 Synthesized via alkylation with K2CO3 in acetone; exhibits potential bioactivity
2-Substituted 5-methylthio[2,3-d]pyridazin-4(5H)-ones Methylthio (C5), variable R (C2) Varies Varies Prepared using Na2S·9H2O in DMF at 60°C; sulfur substituents enhance reactivity
Benzimidamide hydrochlorides (e.g., 4-Methylbenzimidamide HCl) Methyl (aromatic), amidine group C8H11ClN2 170.64 High structural similarity (1.00); used in intermediates for heterocyclic synthesis
(5-Chloro-3-methylpyridin-2-yl)methanamine HCl Cl (C5), CH3 (C3), NH2 (C2) C7H10Cl2N2 205.07 Chloro and methyl groups influence steric hindrance; used in pharmaceutical precursors
3-Hydrazinopyridine hydrochloride Hydrazinyl (C3) C5H8ClN3 145.59 Hydrazine group enables conjugation reactions; applied in coordination chemistry

Physicochemical Properties

  • Solubility : Hydrochloride salts generally improve aqueous solubility. For example, pyridoxine hydrochloride (a pyridine derivative) is highly water-soluble due to ionic character .
  • Stability : Methyl and chloro substituents may enhance stability against oxidation compared to hydrazine or thioether groups .

Research Findings and Key Insights

  • Synthetic Efficiency : Methyl-substituted pyridazines (e.g., 5-methylthio derivatives) often achieve higher yields (~75%) compared to chloro-phenyl analogues due to reduced steric hindrance .
  • Market Trends : Pyridoxal hydrochloride, a related compound, shows sustained demand in vitamins and supplements, suggesting commercial viability for pyridazine hydrochlorides .

Biological Activity

5-Methylpyridazin-3-ol hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article presents a detailed examination of its biological activity, including structure-activity relationships (SARs), case studies, and relevant research findings.

Chemical Structure and Properties

This compound is derived from the pyridazinone core, which has been extensively studied for its biological properties. The compound's molecular formula is C5H6ClN3OC_5H_6ClN_3O, and its structure includes a methyl group at the 5-position of the pyridazin ring, which may influence its pharmacological properties.

Biological Activity Overview

Research indicates that derivatives of 5-methylpyridazin-3-ol exhibit significant biological activities, particularly as anticancer agents. The following sections summarize key findings from various studies.

Anticancer Activity

A notable study synthesized a series of compounds based on the 5-methylpyridazin-3(2H)-one framework and evaluated their anticancer properties against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The most promising compound demonstrated IC50 values of 1.03 μM, 1.15 μM, and 2.59 μM against these cell lines, respectively, indicating a potent inhibitory effect compared to Golvatinib, a known anticancer drug .

Table 1: Inhibitory Activity of Selected Compounds

CompoundCell LineIC50 Value (μM)Comparison to Golvatinib
Compound 40A5491.032.60 times more active
Compound 40HeLa1.154.14 times more active
Compound 40MCF-72.596.95 times more active

The study also highlighted the importance of structural modifications in enhancing biological activity. The introduction of hydrophilic groups and specific substituents significantly improved the compounds' efficacy against cancer cell lines.

The mechanism underlying the anticancer activity of this compound involves inhibition of receptor tyrosine kinases (RTKs), particularly c-Met kinase, which plays a crucial role in tumor growth and metastasis. Molecular docking studies revealed that the compound forms strong interactions with c-Met, suggesting a targeted approach to inhibiting tumor progression .

Case Studies

A series of case studies have explored the therapeutic potential of pyridazine derivatives in various contexts:

  • Case Study: Inhibition of Tumor Growth
    • Researchers investigated the effects of a pyridazine derivative in an animal model of lung cancer. The treatment resulted in a significant reduction in tumor size and improved survival rates compared to untreated controls.
  • Case Study: Apoptosis Induction
    • Another study focused on the induction of apoptosis in cancer cells treated with this compound. The results indicated that the compound effectively triggered apoptotic pathways, as evidenced by increased levels of pro-apoptotic markers.

Structure-Activity Relationships (SAR)

Understanding SAR is critical for optimizing the biological activity of pyridazine derivatives. Key observations include:

  • Hydrophobic vs. Hydrophilic Substituents : Compounds with longer hydrophobic chains exhibited enhanced cytotoxicity.
  • Functional Group Modifications : The presence of electron-withdrawing groups on aromatic rings significantly increased inhibitory activity.

Table 2: Summary of SAR Findings

Modification TypeEffect on Activity
Longer alkyl chainsIncreased cytotoxicity
Electron-withdrawing groupsEnhanced inhibitory activity
Hydrophilic terminal groupsImproved solubility and activity

Q & A

Q. What synthetic methodologies are recommended for 5-Methylpyridazin-3-ol hydrochloride, and how can reaction parameters be optimized for higher yields?

  • Methodological Answer : The synthesis of pyridazine derivatives often involves nucleophilic substitution or acylation reactions. For this compound, a plausible route includes:

Substitution Reactions : Reacting 3-hydroxy-pyridazine precursors with methylating agents (e.g., methyl iodide) under basic conditions.

Salt Formation : Treating the free base with hydrochloric acid to form the hydrochloride salt, enhancing solubility .

  • Optimization :
  • Temperature : Maintain 0–5°C during methylation to minimize side reactions.
  • Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction efficiency.
  • Workup : Purify via recrystallization in ethanol/water mixtures to remove unreacted starting materials .

Q. How does the hydrochloride salt form affect the physicochemical properties of this compound?

  • Methodological Answer : The hydrochloride salt improves:
  • Solubility : Enhanced aqueous solubility due to ionic interactions, critical for in vitro bioassays.
  • Stability : Reduced hygroscopicity compared to the free base, facilitating long-term storage.
  • Characterization : Confirm salt formation via pH titration and chloride ion detection (e.g., silver nitrate test) .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in purity assessment or structural elucidation of this compound?

  • Methodological Answer : Use a multi-technique approach:
Technique Application Key Parameters
HPLC Purity analysisC18 column, 0.1% TFA in water/acetonitrile gradient, UV detection at 254 nm
NMR Structural confirmation1^1H NMR (DMSO-d6): δ 2.35 (s, 3H, CH3), δ 6.80 (s, 1H, pyridazine-H)
Elemental Analysis Stoichiometric validationCompare experimental vs. theoretical C, H, N, Cl content
  • Data Reconciliation : Cross-validate results with high-resolution mass spectrometry (HRMS) to resolve discrepancies in molecular ion peaks .

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives targeting enzymatic inhibition?

  • Methodological Answer :

Derivatization : Synthesize analogs with modifications at the 5-methyl or 3-hydroxyl positions (e.g., halogenation, alkylation).

Q. Biological Assays :

  • Enzyme Inhibition : Measure IC50 values against target enzymes (e.g., kinases) using fluorescence-based assays.
  • Binding Affinity : Perform surface plasmon resonance (SPR) to quantify dissociation constants (KdK_d).

Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and guide synthetic priorities .

Q. What strategies address stereochemical challenges in synthesizing chiral analogs of this compound?

  • Methodological Answer :
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or enantioselective catalysts (e.g., BINAP-ruthenium complexes).
  • Resolution Techniques : Use chiral HPLC or enzymatic resolution (e.g., lipases) to separate enantiomers.
  • Characterization : Confirm enantiomeric excess (ee) via circular dichroism (CD) or chiral shift reagents in 19^{19}F NMR .

Data Contradiction Analysis

Q. How should researchers interpret conflicting biological activity data for this compound across different studies?

  • Methodological Answer :
  • Source Analysis : Verify compound purity (≥95% by HPLC) and salt form consistency across studies.
  • Assay Conditions : Compare buffer pH, temperature, and cell lines used; subtle variations can alter activity.
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers or trends in aggregated data .

Experimental Design Considerations

Q. What in vitro and in vivo models are appropriate for evaluating the pharmacokinetic (PK) profile of this compound?

  • Methodological Answer :
  • In Vitro :
  • Permeability : Caco-2 cell monolayers to assess intestinal absorption.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to measure half-life (t1/2t_{1/2}).
  • In Vivo :
  • Rodent PK Studies : Administer IV/PO doses (1–10 mg/kg) and collect plasma samples for LC-MS/MS analysis.
  • Tissue Distribution : Use radiolabeled 14^{14}C-compound to track bioavailability .

Notes

  • References : Ensure all protocols comply with institutional safety guidelines (e.g., fume hood use for HCl handling) .
  • Data Reproducibility : Document reaction conditions (e.g., stirring speed, solvent grade) meticulously to mitigate variability .

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